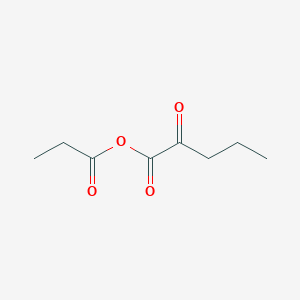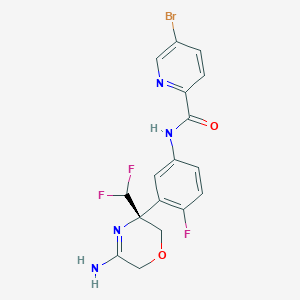
BACE-1 inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BACE-1 inhibitor 1 is a compound designed to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease involved in the production of amyloid-beta peptides. These peptides are implicated in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. By inhibiting BACE-1, this compound aims to reduce the production of amyloid-beta peptides and potentially slow the progression of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BACE-1 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often employ techniques such as solid-phase peptide synthesis, which allows for the precise assembly of the compound’s structure. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .
化学反応の分析
Types of Reactions
BACE-1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
BACE-1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of aspartic proteases and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of BACE-1 in cellular processes and its impact on amyloid-beta production.
Medicine: Investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of diagnostic tools and assays to measure BACE-1 activity and screen for potential inhibitors .
作用機序
BACE-1 inhibitor 1 exerts its effects by binding to the active site of BACE-1, thereby preventing the enzyme from cleaving amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are involved in the formation of amyloid plaques in the brain. The molecular targets of this compound include specific amino acid residues within the active site of the enzyme, and the pathways involved are related to amyloid precursor protein processing and amyloid-beta production .
類似化合物との比較
Similar Compounds
Similar compounds to BACE-1 inhibitor 1 include other BACE-1 inhibitors such as:
- Verubecestat
- Lanabecestat
- Atabecestat
- Elenbecestat
Uniqueness
This compound is unique in its specific binding affinity and selectivity for BACE-1 compared to other similar compounds. It has been designed to optimize its pharmacokinetic properties, including bioavailability and blood-brain barrier penetration, making it a promising candidate for the treatment of Alzheimer’s disease .
特性
分子式 |
C17H14BrF3N4O2 |
|---|---|
分子量 |
443.2 g/mol |
IUPAC名 |
N-[3-[(3R)-5-amino-3-(difluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-bromopyridine-2-carboxamide |
InChI |
InChI=1S/C17H14BrF3N4O2/c18-9-1-4-13(23-6-9)15(26)24-10-2-3-12(19)11(5-10)17(16(20)21)8-27-7-14(22)25-17/h1-6,16H,7-8H2,(H2,22,25)(H,24,26)/t17-/m0/s1 |
InChIキー |
WLOOOUPMVOAGDW-KRWDZBQOSA-N |
異性体SMILES |
C1C(=N[C@@](CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N |
正規SMILES |
C1C(=NC(CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


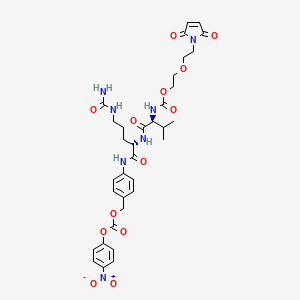
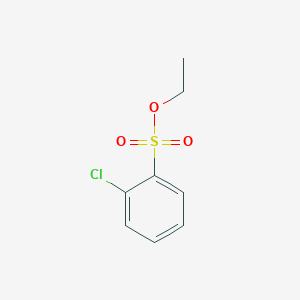
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
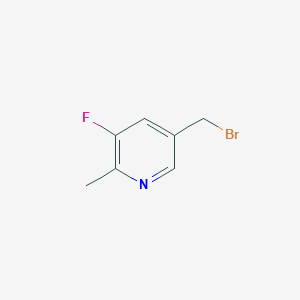
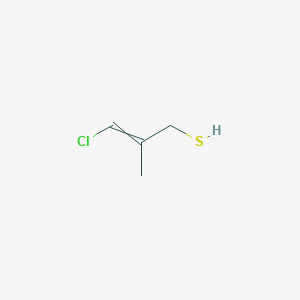
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
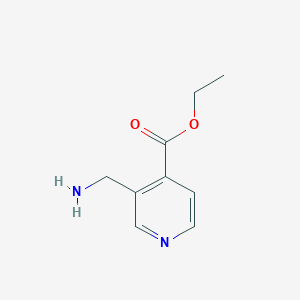

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
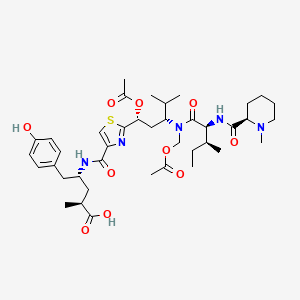
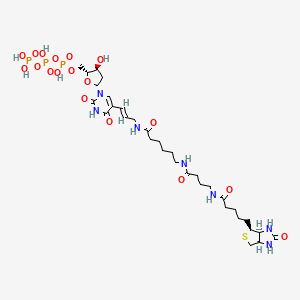
![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)
